molecular formula C8H5ClF2O B1457233 1-(2-Chloro-3,6-difluorophenyl)ethanone CAS No. 890934-10-8

1-(2-Chloro-3,6-difluorophenyl)ethanone

Cat. No.: B1457233
CAS No.: 890934-10-8
M. Wt: 190.57 g/mol
InChI Key: MYERFUHABAVVAD-UHFFFAOYSA-N
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Description

1-(2-Chloro-3,6-difluorophenyl)ethanone is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of ethanone, where the phenyl ring is substituted with chlorine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-3,6-difluorophenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-3,6-difluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, biocatalytic methods using engineered enzymes have been explored to produce chiral intermediates of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-3,6-difluorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Chloro-3,6-difluorophenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Chloro-3,6-difluorophenyl)ethanone exerts its effects depends on its chemical reactivity. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups (chlorine and fluorine) on the phenyl ring can influence its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

  • 1-(3-Chloro-2,6-difluorophenyl)ethanone
  • 2-Chloro-1-(3,4-difluorophenyl)ethanone
  • 1-(2,6-Dichloro-3-fluorophenyl)ethanol

Comparison: 1-(2-Chloro-3,6-difluorophenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which can affect its chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity in substitution reactions and varying degrees of biological activity .

Properties

IUPAC Name

1-(2-chloro-3,6-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c1-4(12)7-5(10)2-3-6(11)8(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYERFUHABAVVAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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